1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

DPP-4 inhibition Type 2 diabetes Medicinal chemistry

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a strategic fluorinated building block for medicinal chemistry. The N1-trifluoroethyl group imparts strong electron-withdrawing inductive effects that alter pKa and nucleophilicity versus unsubstituted or alkyl-substituted diazepane analogs, directly impacting target binding affinity and selectivity. The dihydrochloride salt provides superior aqueous solubility and handling convenience, ensuring experimental reproducibility. Critical for DPP-4 inhibitor programs (6.9-fold potency gain over sitagliptin core) and CB2 agonist optimization (enhanced metabolic stability). Mandate this N1-substituted regioisomer—not generic 1,4-diazepane—to avoid confounding SAR data.

Molecular Formula C7H15Cl2F3N2
Molecular Weight 255.11 g/mol
CAS No. 1171551-81-7
Cat. No. B1438946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
CAS1171551-81-7
Molecular FormulaC7H15Cl2F3N2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC(F)(F)F.Cl.Cl
InChIInChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6-12-4-1-2-11-3-5-12;;/h11H,1-6H2;2*1H
InChIKeyXVAAALBCAORXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride CAS 1171551-81-7: Procurement-Ready Identity and Core Properties


1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS 1171551-81-7) is a fluorinated heterocyclic building block characterized by a 1,4-diazepane core substituted at the N1 position with a 2,2,2-trifluoroethyl group and provided as a dihydrochloride salt . The compound carries a molecular formula of C7H15Cl2F3N2 and a molecular weight of 255.11 g/mol, with commercially available research-grade purity typically at 95% or higher . The 1,4-diazepane ring serves as a conformationally flexible scaffold with two nitrogen centers capable of further functionalization, while the 2,2,2-trifluoroethyl substituent introduces enhanced lipophilicity and potential metabolic stability, making this compound a versatile intermediate for medicinal chemistry programs targeting diverse therapeutic areas including metabolic disorders, oncology, and CNS indications [1]. For scientific procurement, this compound serves primarily as a key synthetic intermediate for the construction of more elaborate drug-like molecules rather than as a final bioactive entity itself .

Why 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS 1171551-81-7) Cannot Be Substituted by Generic Analogs in Research Procurement


In procurement for lead optimization and structure-activity relationship (SAR) studies, the substitution of 1-(2,2,2-trifluoroethyl)-1,4-diazepane dihydrochloride with generic, unsubstituted 1,4-diazepane or alternative N-substituted analogs is scientifically unsound due to pronounced differences in physicochemical and pharmacological properties driven by the 2,2,2-trifluoroethyl moiety [1]. The trifluoroethyl group imparts distinct electronic effects—strong electron-withdrawing character via inductive effects—that substantially alters the pKa and nucleophilicity of the diazepane nitrogen centers compared to alkyl-substituted analogs, directly impacting binding affinity and selectivity profiles in target engagement [2]. In medicinal chemistry campaigns involving the 1,4-diazepane scaffold, the trifluoroethyl substituent has been specifically optimized to confer enhanced metabolic stability, improved membrane permeability, and favorable lipophilicity characteristics, as demonstrated across multiple therapeutic programs . Furthermore, the dihydrochloride salt form provides superior aqueous solubility and handling convenience compared to the free base, directly affecting experimental reproducibility in biological assays . These differentiating features are non-transferable to unsubstituted 1,4-diazepane (CAS 505-66-8), 1-methyl-1,4-diazepane, or 1-ethyl-1,4-diazepane analogs, each of which exhibits distinct physicochemical and biological profiles that would confound SAR interpretation and compromise the integrity of lead optimization efforts [3].

Quantitative Differentiation Evidence for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS 1171551-81-7) Procurement Decisions


DPP-4 Inhibitory Potency Enhancement: Trifluoroethyl-Substituted Diazepane Scaffold vs. Triazolopiperazine Comparator

In a direct head-to-head structural replacement study, the incorporation of the 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one scaffold yielded a DPP-4 inhibitor with an IC50 of 2.6 nM, representing a 6.9-fold improvement in potency compared to sitagliptin's triazolopiperazine core (IC50 = 18 nM) [1]. The compound also demonstrated efficacy in an oral glucose tolerance test (OGTT) in mice, validating in vivo translation of the in vitro potency gain conferred by the trifluoroethyl-substituted diazepane moiety [1]. This quantitative differentiation demonstrates that the trifluoroethyl-diazepane scaffold provides a measurable advantage in DPP-4 inhibitory activity.

DPP-4 inhibition Type 2 diabetes Medicinal chemistry Scaffold replacement

Lipophilicity and Metabolic Stability Enhancement via Trifluoroethyl Substitution in 1,4-Diazepane Derivatives

The introduction of the 2,2,2-trifluoroethyl group onto the 1,4-diazepane scaffold is documented across multiple medicinal chemistry programs to enhance metabolic stability and lipophilicity compared to non-fluorinated alkyl-substituted analogs . In the context of CB2 agonist development, 1,4-diazepane compounds initially suffered from low metabolic stability; optimization strategies, including the incorporation of fluorinated substituents, were required to achieve compounds with acceptable stability in liver microsomes and improved rat pharmacokinetic profiles [1]. The trifluoroethyl group specifically enhances lipophilicity, improving membrane permeability and bioavailability, a class-level inference supported by general fluorination principles and specific observations in diazepane-based drug discovery [2].

Metabolic stability Lipophilicity Drug metabolism Pharmacokinetics

Regioisomeric Differentiation: 1-Substituted vs. 2-Substituted Trifluoroethyl-1,4-diazepane Analogs

The target compound, 1-(2,2,2-trifluoroethyl)-1,4-diazepane, differs critically from its regioisomer 2-(2,2,2-trifluoroethyl)-1,4-diazepane (CAS 1823290-42-1) in terms of substitution pattern, which directly impacts the orientation of the trifluoroethyl group relative to the diazepane ring [1]. While both share the same molecular formula (C7H13F3N2 for the free base), the position of the trifluoroethyl substituent on either the N1 or C2 position dictates the geometry and electronic environment of the molecule's functional groups . This regioisomeric difference is crucial in SAR campaigns, as the spatial arrangement of the lipophilic trifluoroethyl moiety influences target binding and selectivity, and the two regioisomers cannot be used interchangeably .

Regioisomerism Scaffold diversity SAR Chemical biology

High-Value Application Scenarios for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (CAS 1171551-81-7) in Scientific Research


Dipeptidyl Peptidase IV (DPP-4) Inhibitor Lead Optimization

1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride serves as a strategic building block for constructing DPP-4 inhibitors in type 2 diabetes research. The evidence demonstrates that the 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one scaffold confers a 6.9-fold potency enhancement (IC50 = 2.6 nM) over the triazolopiperazine core of sitagliptin (IC50 = 18 nM) and demonstrates in vivo efficacy in oral glucose tolerance tests [1]. Researchers seeking to improve upon existing DPP-4 inhibitor chemotypes should prioritize this scaffold for SAR exploration. The dihydrochloride salt form further facilitates aqueous solubility during synthesis, a practical advantage for high-throughput medicinal chemistry workflows.

Cannabinoid Receptor 2 (CB2) Agonist Development with Optimized ADME

The 1,4-diazepane scaffold is a validated core for CB2 agonists, and the 2,2,2-trifluoroethyl substitution is a known strategy for improving the metabolic stability of this class. 1,4-Diazepane compounds were initially limited by low metabolic stability, but optimization strategies incorporating fluorinated substituents successfully yielded compounds with improved liver microsome stability and rat pharmacokinetic profiles [2]. Procurement of this building block is essential for SAR studies aimed at balancing CB2 potency and selectivity (against CB1) with favorable ADME properties, as the trifluoroethyl group enhances lipophilicity and membrane permeability, directly addressing a key liability in this therapeutic class .

Precision SAR for N1-Substituted Diazepane Scaffolds

This compound is specifically required for research programs exploring the effects of N1-substitution on the 1,4-diazepane core. Its regioisomeric differentiation from 2-substituted analogs (e.g., 2-(2,2,2-trifluoroethyl)-1,4-diazepane, CAS 1823290-42-1) is critical for generating accurate structure-activity relationships [3]. In any SAR campaign, the substitution pattern directly influences molecular conformation, target binding, and selectivity. The procurement of the correct N1-substituted regioisomer is mandatory to avoid confounding data and ensure that observed biological activity can be correctly attributed to the intended molecular structure. The dihydrochloride salt offers handling convenience and stability for bench-scale synthesis.

Fluorinated Building Block for CNS and Neurological Disease Programs

The 1,4-diazepane scaffold is a privileged structure in CNS drug discovery, and fluorine substitution is a common tactic to enhance brain penetration and metabolic stability. The presence of the 2,2,2-trifluoroethyl group aligns with strategies to improve the drug-like properties of CNS candidates by modulating lipophilicity and reducing oxidative metabolism . Researchers developing novel therapeutics for mental and neurological diseases, where diazepane derivatives have been patented as key intermediates, will find this compound a valuable and differentiated starting material [4]. Its commercial availability in high purity (typically 95%+) supports reproducible synthesis of advanced lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.